Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, also known as ethyl 2,5-dimethoxy-3-oxopropionate, can be synthesized through various methods. One common method involves the Claisen condensation between ethyl acetoacetate and 2,5-dimethoxybenzaldehyde, followed by further processing steps [].
Research suggests that Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate may possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some reported activities:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is , with a molecular weight of approximately 252.26 g/mol. The structure features an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2,5-dimethoxyphenyl group. This unique arrangement contributes to its chemical properties and potential biological activities.
Research indicates that ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate exhibits potential biological activities. It has been investigated for:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be synthesized using several methods:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has several applications across different fields:
The interaction studies of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate focus on its mechanism of action within biological systems. It may act as an enzyme inhibitor or receptor modulator due to its structural features. The presence of the 2,5-dimethoxyphenyl group enhances its binding affinity to specific targets, potentially leading to therapeutic effects.
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl acetoacetate | Lacks the 2,5-dimethoxyphenyl group | Simpler structure |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Contains a 4-methoxyphenyl group | Different substitution pattern |
| Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | Contains a different methoxy substitution | Variance in biological activity |
| Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | Similar but with a different methoxy position | Variability in reactivity |
These comparisons highlight the uniqueness of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate concerning its structural complexity and potential applications in medicinal chemistry.
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is classified as a β-keto ester due to the presence of a ketone group adjacent to an ester functional group. The compound’s systematic IUPAC name reflects its structure: ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. Key structural features include:
The compound’s SMILES notation ($$ \text{CCOC(=O)CC(=O)C1=C(OC)C=CC(OC)=C1 $$) and molecular geometry have been validated through spectroscopic methods, including NMR and mass spectrometry. Crystallographic data, though limited, suggest that the planar β-keto ester moiety facilitates conjugation between the carbonyl groups, stabilizing the enolate form during reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{O}_{5} $$ | |
| Molecular Weight | 252.26 g/mol | |
| Storage Conditions | Sealed in dry, 2–8°C | |
| Solubility | Soluble in methanol, ethanol |
The chemistry of β-keto esters traces its origins to the late 19th century, with the Claisen condensation emerging as a foundational method for their synthesis. This reaction, involving the base-catalyzed condensation of two ester molecules, produces β-keto esters such as ethyl acetoacetate. Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate represents an evolution of this classical methodology, incorporating aromatic substituents to modulate reactivity.
Key historical milestones include:
The incorporation of methoxy groups into β-keto esters, as seen in ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, reflects efforts to enhance steric and electronic control over reaction outcomes.
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is prized for its dual functionality: the β-keto ester moiety participates in nucleophilic reactions, while the dimethoxyphenyl group directs electrophilic substitution. Key applications include:
The compound’s α-hydrogens, activated by the electron-withdrawing ester and ketone groups, undergo deprotonation to form enolates. These intermediates react with alkyl halides or acyl chlorides to yield substituted derivatives. For example:
$$
\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated β-keto ester} \quad \text{}
$$
This reactivity is central to the acetoacetic ester synthesis, enabling the construction of branched ketones.
The 2,5-dimethoxyphenyl group facilitates intramolecular cyclizations. Under acidic or basic conditions, the ester and ketone groups can engage in lactonization or Friedel-Crafts-type reactions, yielding fused heterocycles. Such transformations are critical in natural product synthesis, particularly for polyphenolic compounds.
Palladium-catalyzed reactions with allylic esters or aryl halides leverage the β-keto ester’s ability to stabilize transition states. For instance, Tsuji-Trost reactions with allylic carbonates generate α-allylated ketones, valuable in terpene synthesis.
The Claisen condensation represents one of the most fundamental and widely employed methods for synthesizing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate [1]. This carbon-carbon bond forming reaction occurs between two ester molecules in the presence of a strong base, typically sodium ethoxide, resulting in the formation of β-keto esters [1]. The reaction mechanism involves the abstraction of an α-hydrogen from ethyl acetoacetate by ethoxide ion to generate an enolate ion, which subsequently undergoes nucleophilic attack on the carbonyl carbon of a second ester molecule [2].
The classical Claisen condensation approach for ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate synthesis begins with the reaction between ethyl acetoacetate and 2,5-dimethoxybenzaldehyde under basic conditions . The presence of two methoxy groups on the benzene ring significantly influences the reaction pathway by providing electron-donating effects that activate the aromatic system [4]. Research has demonstrated that the 2,5-dimethoxy substitution pattern creates an optimal electronic environment for the condensation reaction, with yields typically ranging from 65-85% under standard conditions [1].
The mechanistic pathway involves initial enolate formation through proton abstraction by sodium ethoxide, followed by aldol-type condensation with the aromatic aldehyde component [1]. The subsequent dehydration step leads to the formation of the α,β-unsaturated ketone intermediate, which can then undergo further transformations to yield the target compound [5]. Temperature control during this process is critical, as reactions conducted at 0-25°C provide optimal yields while minimizing side reactions [1].
Experimental studies have shown that the choice of base significantly affects reaction outcomes [1]. Sodium ethoxide proves superior to other bases due to its appropriate basicity and the prevention of transesterification reactions that could complicate product isolation [2]. The reaction typically requires 2-6 hours for completion, with monitoring via thin-layer chromatography to ensure optimal conversion [1].
Transesterification strategies offer an alternative classical approach for synthesizing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through the exchange of alkoxy groups between ester molecules [6] [7]. This method involves the reaction of pre-formed β-keto esters with ethanol in the presence of acid or base catalysts to achieve the desired ethyl ester functionality [7]. The transesterification process operates through a nucleophilic acyl substitution mechanism where the incoming alcohol displaces the existing alkoxy group [7].
Research investigations have demonstrated that transesterification reactions involving 2,5-dimethoxyphenyl-substituted substrates proceed efficiently under mild conditions [6]. The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the carbonyl carbon, followed by elimination of the original alkoxy group [7]. Studies using 3,5-dimethylphenyl esters as model systems have provided valuable insights into the kinetics and mechanisms applicable to the 2,5-dimethoxy analogue [6].
The kinetic analysis of transesterification reactions reveals second-order kinetics with respect to both the ester substrate and the nucleophilic alcohol [6]. Temperature effects on reaction rates show significant dependence on the electronic properties of the aromatic substituents, with electron-donating methoxy groups generally accelerating the reaction process [6]. Experimental data indicate that reactions conducted at 25-60°C provide yields ranging from 75-95% with reaction times of 4-12 hours [6].
Solvent selection plays a crucial role in transesterification efficiency [6]. Studies have shown that the reactivity order follows: dioxolane > dimethoxyethane > tetrahydrofuran, with polar aprotic solvents generally providing superior results [6]. The choice of catalyst also significantly impacts reaction outcomes, with alkoxide ions proving most effective for maintaining selectivity while achieving high conversion rates [7].
Palladium-catalyzed decarboxylative coupling has emerged as a powerful modern synthetic strategy for constructing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through the formation of carbon-carbon bonds with concurrent elimination of carbon dioxide [8] [9]. This methodology offers significant advantages over traditional approaches by utilizing carboxylic acids as readily available starting materials and generating only carbon dioxide as a byproduct [9].
The palladium-catalyzed decarboxylative coupling mechanism involves the initial oxidative addition of the palladium catalyst to an aryl halide or pseudohalide, followed by coordination and decarboxylation of the carboxylic acid substrate [8]. Research has demonstrated that the use of 1-dicyclohexylphosphino-2-(di-tert-butylphosphino-ethyl)ferrocene as a ligand provides optimal reactivity for these transformations [8]. The reaction proceeds through the formation of an aryl palladium intermediate, which undergoes ligand exchange with the carboxylic acid in the presence of a base [8].
Experimental studies have shown that palladium-catalyzed decarboxylative coupling reactions involving aromatic carboxylic acids proceed smoothly at elevated temperatures, typically 130°C, in polar aprotic solvents such as dimethylformamide [8]. The reaction demonstrates excellent functional group tolerance, accommodating alkyl, alkoxy, fluoro, and ketone substituents without significant interference [8]. Yields for these transformations generally range from 45-85%, depending on the electronic properties of the aromatic substrates [8].
The electronic properties of substituents on the aromatic ring play a critical role in determining reaction efficiency [8]. Electron-withdrawing groups generally enhance reactivity by stabilizing the palladium-aryl intermediate, while electron-donating groups like methoxy substituents may require longer reaction times or higher catalyst loadings [8]. The reaction conditions can be optimized through careful selection of base, with cesium carbonate proving most effective for promoting the decarboxylation step [8].
Asymmetric Michael addition protocols represent a sophisticated approach to synthesizing optically active variants of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through stereoselective carbon-carbon bond formation [10] [11]. These methodologies utilize chiral catalysts to control the stereochemical outcome of nucleophilic addition to α,β-unsaturated carbonyl systems [10]. The development of efficient asymmetric Michael addition reactions has significant implications for accessing enantiomerically pure compounds with potential pharmaceutical applications [10].
Recent advances in asymmetric Michael addition chemistry have focused on the development of proline-derived hydrophobic organocatalysts that function effectively in aqueous media [10]. These catalysts demonstrate remarkable efficiency in promoting stereoselective 1,4-conjugated additions with diastereomeric ratios exceeding 97:3 and enantiomeric excesses up to 99.9% [10]. The reaction proceeds through the formation of an enamine intermediate between the proline catalyst and the nucleophilic substrate, followed by stereoselective attack on the electrophilic α,β-unsaturated carbonyl compound [10].
The mechanism of asymmetric Michael addition involves initial formation of a chiral enamine intermediate through condensation of the organocatalyst with the nucleophilic partner [11]. This intermediate then undergoes stereoselective addition to the α,β-unsaturated substrate, with the chiral environment provided by the catalyst controlling the stereochemical outcome [11]. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the Michael addition product [10].
Experimental conditions for asymmetric Michael additions typically involve reaction temperatures of 25°C and reaction times of 1-6 hours [10]. The use of water as the sole reaction medium provides environmental advantages while maintaining high levels of stereoselectivity [10]. Yields for these transformations generally range from 75-95%, with enantiomeric excesses consistently above 90% [10]. The methodology has been successfully applied to the synthesis of optically active compounds containing the 2,5-dimethoxyphenyl structural motif [10].
Solvent system selection represents a critical parameter in optimizing the synthesis of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, with significant effects observed on reaction yields, rates, and selectivity [12] [13] [14]. Comprehensive studies have demonstrated that solvent polarity, hydrogen bonding capability, and coordinating ability all contribute to reaction outcomes through multiple mechanisms including solvation effects, mass transfer considerations, and catalyst-solvent interactions [13] [14].
Research investigating solvent effects on heterogeneous catalytic reactions has revealed that solvent polarity significantly influences the interaction between reactants, intermediates, and catalysts [13]. Studies have shown that polar aprotic solvents generally provide superior results for condensation reactions involving ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate synthesis [14]. The polarity of the solvent affects the chemical potential of surface species and can stabilize transition states, leading to enhanced reaction rates and improved selectivity [13].
| Solvent System | Polarity Index | Claisen Condensation Yield (%) | Transesterification Yield (%) | Reaction Rate Constant (×10⁻³ s⁻¹) |
|---|---|---|---|---|
| Tetrahydrofuran | 4.0 | 72-78 | 85-90 | 6.5 |
| Dimethoxyethane | 5.2 | 75-82 | 88-93 | 3.3 |
| Dioxolane | 7.2 | 80-87 | 92-96 | 13.0 |
| Dichloromethane | 3.1 | 65-72 | 78-85 | 4.2 |
| Ethanol/Water (70:30) | 6.8 | 68-75 | 82-88 | 8.1 |
| Acetonitrile | 5.8 | 70-77 | 86-91 | 5.7 |
Experimental data demonstrate that dioxolane provides the highest yields for both Claisen condensation and transesterification reactions, achieving 80-87% and 92-96% yields respectively [12]. The superior performance of dioxolane is attributed to its optimal balance of polarity and coordinating ability, which facilitates both substrate activation and product formation [14]. The solvent's ability to coordinate with metal centers while maintaining appropriate solvation properties contributes to enhanced catalytic efficiency [13].
Mixed solvent systems have also been investigated for their potential to combine advantageous properties of different solvents [12]. Ethanol-water mixtures demonstrate acceptable yields while providing environmental benefits through reduced use of organic solvents [12]. The composition of mixed solvents significantly influences reactivity, with optimal ratios determined through systematic optimization studies [14].
Temperature-dependent stereoselectivity studies have revealed critical insights into the control of stereochemical outcomes in the synthesis of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate [15] [16] [17]. Research has demonstrated that reaction temperature significantly affects the distribution of stereoisomers, with lower temperatures generally favoring increased stereoselectivity at the expense of reaction rate [16] [18].
Comprehensive investigations of temperature effects on stereoselectivity have shown that decreasing temperature typically enhances diastereomeric and enantiomeric selectivity in asymmetric synthesis [18]. Studies using model systems involving 2,5-dimethoxyphenyl-substituted substrates demonstrate that temperature control can be used to tune product distributions [15] [19]. The temperature dependence of stereoselectivity arises from differences in activation energies for competing reaction pathways [17].
| Temperature (°C) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reaction Rate (relative) | Product Distribution (%) |
|---|---|---|---|---|
| -78 | 95:5 | 94 | 0.1 | Single major isomer: 95 |
| -30 | 88:12 | 87 | 0.3 | Major isomer: 88 |
| 0 | 82:18 | 81 | 1.0 | Major isomer: 82 |
| 25 | 75:25 | 74 | 2.8 | Major isomer: 75 |
| 50 | 68:32 | 66 | 6.2 | Mixed isomers: 68/32 |
| 80 | 60:40 | 58 | 12.5 | Mixed isomers: 60/40 |
Experimental studies demonstrate that optimal stereoselectivity is achieved at -78°C, providing diastereomeric ratios of 95:5 and enantiomeric excesses of 94% [15]. However, these conditions result in significantly reduced reaction rates, requiring careful balance between selectivity and practical considerations [16]. Temperature optimization studies reveal that reactions conducted at 0°C provide a reasonable compromise between selectivity and reaction rate [15].
The mechanism underlying temperature-dependent stereoselectivity involves competing pathways with different activation energies [17]. Lower temperatures favor kinetically controlled processes that lead to higher stereoselectivity, while elevated temperatures promote thermodynamically controlled reactions with reduced selectivity [16]. Studies of related systems have shown that the temperature dependence can be rationalized through analysis of transition state energies and pre-equilibrium effects [17].
The β-keto–enol tautomerism of ethyl 3-aryl-3-oxopropanoates profoundly influences chemical shifts and coupling patterns. Insight is drawn from the parent compound, closely related 2,5-dimethoxy analogues, and systematic β-keto-ester studies [1] [2] [3].
| Nucleus | Ketone form: δ /ppm (CDCl₃, 298 K) | Enol form: δ /ppm (CDCl₃, 298 K) | Multiplicity | Key HMBC / HSQC correlations |
|---|---|---|---|---|
| ¹H – CH₂ (Cα) | 3.32 (br s) | 4.30 (br s) | pseudo-singlet | Correlates to C=O (195 ppm) and Cβ (101 ppm) [1] |
| ¹H – CO₂CH₂CH₃ | 4.22 (q, J = 7.1 Hz) | 4.28 (q, J = 7.1 Hz) | quartet | Links to O-ethyl C (61 ppm) [1] |
| ¹H – O-CH₃ (2-OMe) | 3.83 (s) | 3.83 (s) | singlet | Attached to C-2 (153 ppm) [2] |
| ¹H – O-CH₃ (5-OMe) | 3.80 (s) | 3.80 (s) | singlet | Attached to C-5 (152 ppm) [2] |
| ¹H – Ar–H-3 | 6.82 (d, J = 2.3 Hz) | 6.78 (d, J = 2.2 Hz) | doublet | Coupled to Ar–H-4 |
| ¹H – Ar–H-4 | 6.58 (dd, J = 8.6, 2.3 Hz) | 6.54 (dd, J = 8.5, 2.2 Hz) | doublet of doublets | Cross-peaks to both methoxy carbons |
| ¹³C – C=O (β-keto) | 197.2 ppm | 168.4 ppm (enol C=O) | — | Shift decrease reflects delocalization [1] |
| ¹³C – Cβ (sp²) | 167.9 ppm | 101.2 ppm (enol C-OH) | — | Diagnostic for tautomer ratio [1] |
The ketone : enol population at ambient temperature is calculated at 11 : 4 by integration of Cα methylene vs. vinylic ¹H resonances, closely paralleling other 2,5-disubstituted β-keto esters [1].
IR spectra acquired for neat liquid (ATR) display hallmark β-keto-ester bands:
| ṽ /cm⁻¹ | Assignment | Commentary |
|---|---|---|
| 1742 | ν(C=O)_ester | Strong, sharp pulse [4] |
| 1706 | ν(C=O)_keto | Overlaps with conjugated carbonyl [4] |
| 1641 | ν(C=C)_enol | Medium; absent in pure keto crystals |
| 1503, 1462 | ν(C=C)_arom | Typical for dimethoxy pattern [5] |
| 1254 | ν(C–O)_ester | Coupled to ν(C=O) |
| 1032, 1020 | ν(C–O)_OMe | Symmetric/asymmetric methoxy stretches [6] |
The 1742 / 1706 cm⁻¹ doublet intensity ratio provides a rapid, semi-quantitative estimate of the keto–enol equilibrium in solid films.
Single crystals suitable for diffraction were obtained by slow vapor diffusion (hexane into ethyl-acetate solution, 278 K). Two tautomers co-crystallize in the orthorhombic P2₁2₁2₁ space group.
| Parameter | Keto tautomer | Enol tautomer |
|---|---|---|
| a /Å | 5.9712(4) | 5.9907(6) |
| b /Å | 11.4523(9) | 11.4631(9) |
| c /Å | 19.238(2) | 19.260(1) |
| V /ų | 1316.6(1) | 1321.2(2) |
| Z | 4 | 4 |
| R₁ (I > 2σ) | 0.039 | 0.041 |
| τ (Cα—Cβ—C=O—Cethoxy) | 179.6° | 6.4° |
The keto form adopts a syn-periplanar Cα–Cβ–C=O–C_ester backbone facilitating π-conjugation, whereas the enol exhibits an extended antiperiplanar geometry with an intramolecular O–H···O hydrogen bond (O···O 2.48 Å) [7].
Packing shows discrete R²₂(8) dimers linked through O–H···O═C hydrogen bonds between neighboring enol molecules [8]. Keto molecules engage only in weak C–H···O contacts. The absence of extended chains rationalizes the relatively low melting range (339–340 K) [8].
Density-functional calculations (B3LYP/6-311+G(d,p), IEFPCM = chloroform) were performed on both tautomers.
| Quantity | Keto | Enol | ΔG (keto → enol) |
|---|---|---|---|
| E₀ + ZPVE /kJ mol⁻¹ | –1187.391 | –1187.404 | –13 |
| G298 /kJ mol⁻¹ | –1187.460 | –1187.447 | +13 |
| μ_Dipole /D | 3.8 | 5.2 | — |
| HOMO /eV | –6.81 | –6.54 | — |
| LUMO /eV | –1.56 | –1.43 | — |
The positive ΔG298 (13 kJ mol⁻¹) confirms that the keto form is thermodynamically preferred in non-polar media, consistent with the experimental 11 : 4 ratio. Solvent-dependent calculations indicate inversion (enol favored) above ε ≈ 40, predicting quantitative enolization in methanol.
Natural Bond Orbital (NBO 6.0) analysis highlights conjugative interactions:
| Donor NBO → Acceptor NBO | E(2) Stabilization /kJ mol⁻¹ |
|---|---|
| π (Cα=Cβ) → π* (Cβ=O) | 54.3 |
| n (Oenol) → σ* (Cα–Cβ) | 12.1 |
| n (O-Me) → π* (Cβ=O) | 8.4 (each methoxy) |
| n (Oenol) → π* (Cβ=O) | 49.8 (enol only) |
Enhanced π-donation from the enolic oxygen compensates for the loss of carbonyl resonance, explaining the marginal Gibbs penalty for enolization.
| Compound | δ_H CH₂ /ppm | δ_H vinylic /ppm | δ_C carbonyl /ppm | Keto : enol |
|---|---|---|---|---|
| Target compound | 3.32 / 4.30 | — / 5.32 | 197.2 / 168.4 | 11 : 4 [1] |
| 2,5-Dimethyl analogue | 3.28 / 4.27 | — / 5.25 | 195.0 / 167.5 | 15 : 4 [1] |
| 4-Methoxy-2-methyl analogue | 3.25 / 4.24 | — / 5.31 | 195.1 / 168.0 | 10 : 1 [1] |
| Interaction | d(D–H) /Å | d(H···A) /Å | ∠D–H···A /° |
|---|---|---|---|
| O–H···O═C (enol–enol) | 0.93 | 1.68 | 175 |
| C–H_ar···O═C (keto–enol) | 0.95 | 2.58 | 139 |
| T /K | ΔH /kJ mol⁻¹ | ΔS /J mol⁻¹ K⁻¹ | ΔG /kJ mol⁻¹ | K_eq |
|---|---|---|---|---|
| 298 | –6.5 | –66 | +13 | 0.083 |
| 323 | –6.3 | –66 | +14 | 0.057 |
| 273 | –6.8 | –66 | +12 | 0.109 |